molecular formula C12H19N5 B11745989 1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11745989
M. Wt: 233.31 g/mol
InChI Key: QBOHXAXWUJENCE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a bifunctional pyrazole derivative featuring two distinct pyrazole rings connected via a methylene amine linker. The primary pyrazole (1,3-dimethyl-1H-pyrazol-4-amine) contains methyl groups at positions 1 and 3 and an amine at position 4. The secondary pyrazole is substituted with a propan-2-yl (isopropyl) group at position 1 and a methylene-linked amine at position 5 (Figure 1). This compound’s molecular formula is C₁₂H₁₉N₅, with a calculated molecular weight of 233.3 g/mol (derived from structural analysis). Its synthesis likely involves alkylation or coupling reactions, as seen in analogous pyrazole derivatives .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1,3-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-11(5-6-14-17)7-13-12-8-16(4)15-10(12)3/h5-6,8-9,13H,7H2,1-4H3

InChI Key

QBOHXAXWUJENCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazole-5-amine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, electrophiles; reactions are conducted in polar solvents such as acetonitrile or dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, which may exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in the development of new materials and catalysts.

    Biology: Pyrazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is investigated for its potential as a lead compound in drug discovery.

    Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents targeting specific diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism varies based on the biological context and the specific target being studied. Research is ongoing to elucidate the detailed molecular pathways involved in its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine are compared below with three classes of pyrazole-based analogs:

Structural Analogues with Aromatic Substitutions

  • N,N3-Dimethyl-1-phenyl-1H-pyrazol-5-amine ():

    • Molecular Formula : C₁₁H₁₄N₃
    • Key Features : A phenyl group at position 1 and dimethylamine at positions N and 3.
    • Applications : Intermediate in pharmacological studies (68.9% synthesis yield) .
    • Comparison : The phenyl group enhances lipophilicity but reduces solubility compared to the target compound’s isopropyl substituent.
  • 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (): Molecular Formula: C₁₂H₁₅N₃O₂ Key Features: A dimethoxyphenyl group at position 5.

Analogues with Halogen or Heterocyclic Modifications

  • 2-Bromo-3-methyl-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide ():

    • Molecular Formula : C₁₁H₁₈BrN₃O
    • Key Features : Bromine and amide functional groups.
    • Applications : Likely a synthetic intermediate; bromine increases molecular weight (296.19 g/mol) and reactivity .
  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Key Features: Hybrid pyrazolo-pyrimidine and thieno-pyrimidine structure.

Pharmacologically Active Pyrazole Derivatives

  • Voxelotor () :
    • Key Features : Contains a pyrazole linked to a hydroxypyridine moiety.
    • Applications : FDA-approved for sickle cell disease; highlights pyrazole’s role in modulating hemoglobin-oxygen affinity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Purity (%) Applications/Activity
Target Compound C₁₂H₁₉N₅ 233.3 1,3-dimethyl pyrazole, isopropyl - ~95 Potential kinase inhibitor
N,N3-Dimethyl-1-phenyl-1H-pyrazol-5-amine C₁₁H₁₄N₃ 176.25 Phenyl, dimethylamine 68.9 - Pharmacological intermediate
2-Bromo-3-methyl-N-[...]butanamide C₁₁H₁₈BrN₃O 296.19 Bromo, amide - - Synthetic intermediate
Voxelotor C₂₄H₂₃N₃O₃ 401.47 Pyrazole, hydroxypyridine - - Sickle cell disease treatment

Key Findings and Implications

Structural Flexibility: The target compound’s bifunctional pyrazole design offers tunable electronic and steric properties, distinguishing it from monofunctional analogs like N,N3-dimethyl-1-phenyl-1H-pyrazol-5-amine .

Synthetic Feasibility : While direct synthesis data for the target compound is unavailable, analogous reactions (e.g., alkylation in THF with phosphorous pentasulfide ) suggest viable routes.

Pharmacological Potential: Pyrazole derivatives like Voxelotor demonstrate the scaffold’s therapeutic relevance, implying the target compound could be optimized for similar applications.

Biological Activity

1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a pyrazole derivative with promising biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article provides a comprehensive review of its biological activity, synthesis, and research findings.

PropertyValue
Molecular Formula C13H21N5
Molecular Weight 247.34 g/mol
IUPAC Name This compound
InChI Key GSELOVSNIHZNKT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazole-5-amine under acidic or basic conditions, often utilizing catalysts such as p-toluenesulfonic acid or sodium hydroxide. Purification is achieved through recrystallization or chromatography .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : GI50 = 3.79 µM
  • NCI-H460 (Lung Cancer) : LC50 = 42.30 µM
    These findings suggest that pyrazole derivatives can inhibit the growth of cancer cells through mechanisms that may involve apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. For example, it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators .

The biological activity of this compound is believed to involve its interaction with molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to various therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrazole derivatives:

  • Antitumor Activity : A study demonstrated that pyrazole-linked compounds exhibited significant cytotoxicity against HepG2 liver cancer cells with IC50 values ranging from 0.39 µM to 0.95 nM for different derivatives .
  • Inhibition of Kinases : Research has shown that certain pyrazole derivatives inhibit kinases like Aurora-A and CDK2, which are critical in cancer cell proliferation .
  • Synergistic Effects : Combinations of pyrazole compounds with other therapeutic agents have been explored for enhanced efficacy against resistant cancer cell lines .

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